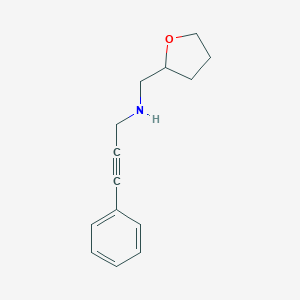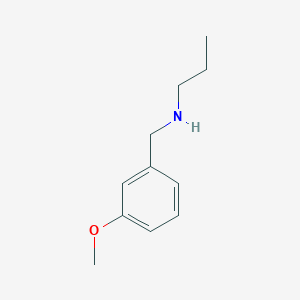![molecular formula C16H12O2S B183847 2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]- CAS No. 88369-09-9](/img/structure/B183847.png)
2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-, also known as umbelliferone-4-carboxylic acid phenylmethylthiohydrazone (UCPH), is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of umbelliferone, a natural product found in many plants, and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of UCPH is not fully understood, but it is believed to act through the chelation of metal ions and the modulation of cellular iron transport. The compound has also been shown to have antioxidant properties and may protect against oxidative stress.
生化学的および生理学的効果
UCPH has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of iron metabolism. The compound has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using UCPH in lab experiments is its availability and ease of synthesis. The compound is also relatively stable and can be stored for long periods of time. However, one limitation is that UCPH may have off-target effects, and its use may need to be carefully controlled to ensure accurate results.
将来の方向性
There are many potential future directions for research on UCPH. One area of interest is the development of UCPH-based fluorescent probes for the detection of metal ions in living cells. Another area of research is the investigation of UCPH as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the use of UCPH in the study of iron metabolism and transport may lead to new insights into the role of iron in cellular processes.
合成法
UCPH can be synthesized through a multi-step process involving the reaction of 2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-e with phenylmethylthiohydrazine and subsequent oxidation and esterification steps. The synthesis of UCPH has been well-documented in the scientific literature, and the compound is readily available for research purposes.
科学的研究の応用
UCPH has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying the transport of iron in cells. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and as a diagnostic tool for detecting oxidative stress.
特性
CAS番号 |
88369-09-9 |
|---|---|
製品名 |
2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]- |
分子式 |
C16H12O2S |
分子量 |
268.3 g/mol |
IUPAC名 |
4-benzylsulfanylchromen-2-one |
InChI |
InChI=1S/C16H12O2S/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2 |
InChIキー |
DLNRLPJPCQECDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)OC3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)OC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



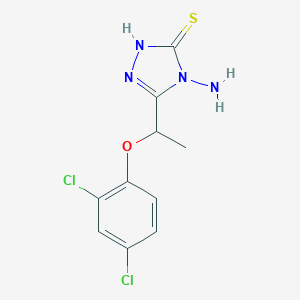
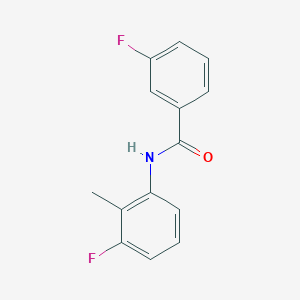
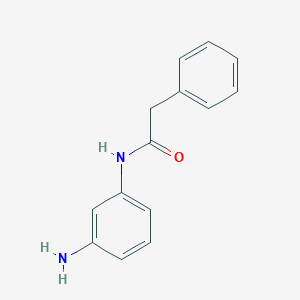
![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
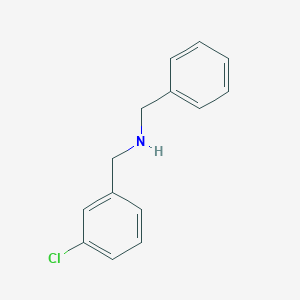

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

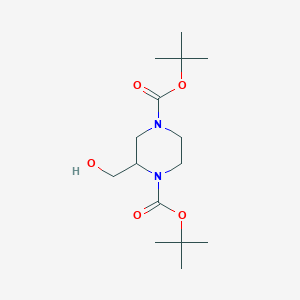
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)
